molecular formula C16H18N4O2 B6771167 N-(dicyclopropylmethyl)-2-(4-oxopyrido[3,4-d]pyrimidin-3-yl)acetamide

N-(dicyclopropylmethyl)-2-(4-oxopyrido[3,4-d]pyrimidin-3-yl)acetamide

Cat. No.: B6771167
M. Wt: 298.34 g/mol
InChI Key: YWBJPXXMHJWMBH-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-2-(4-oxopyrido[3,4-d]pyrimidin-3-yl)acetamide is a complex organic compound that belongs to the class of pyridopyrimidines

Properties

IUPAC Name

N-(dicyclopropylmethyl)-2-(4-oxopyrido[3,4-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-14(19-15(10-1-2-10)11-3-4-11)8-20-9-18-13-7-17-6-5-12(13)16(20)22/h5-7,9-11,15H,1-4,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBJPXXMHJWMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC(=O)CN3C=NC4=C(C3=O)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-2-(4-oxopyrido[3,4-d]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of pyrido[3,4-d]pyrimidine derivatives with dicyclopropylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-2-(4-oxopyrido[3,4-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine oxides, while reduction can produce reduced amides .

Scientific Research Applications

N-(dicyclopropylmethyl)-2-(4-oxopyrido[3,4-d]pyrimidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-2-(4-oxopyrido[3,4-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit key enzymes and signaling pathways involved in cell growth and survival. For instance, it may inhibit kinases or transcription factors, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(dicyclopropylmethyl)-2-(4-oxopyrido[3,4-d]pyrimidin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of the dicyclopropylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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